REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].C([O:9][C:10](=O)[CH:11]([CH2:17][C:18]([F:21])([F:20])[F:19])[CH2:12][C:13]([F:16])([F:15])[F:14])C>CCOCC>[F:14][C:13]([F:15])([F:16])[CH2:12][CH:11]([CH2:17][C:18]([F:19])([F:20])[F:21])[CH2:10][OH:9] |f:0.1.2.3.4.5|
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
CUSTOM
|
Details
|
was quenched sequentially with water (1.0 mL), 15% NaOH in water (1.0 mL) and water (3.0 mL)
|
Type
|
STIRRING
|
Details
|
to stir at 25° C. for 17 h
|
Duration
|
17 h
|
Type
|
ADDITION
|
Details
|
Na2SO4 (20 g) was added
|
Type
|
STIRRING
|
Details
|
stirring at 25° C.
|
Type
|
FILTRATION
|
Details
|
The resulting suspension was filtered through a pad of the Celite® reagent and Na2SO4
|
Type
|
DISTILLATION
|
Details
|
The filtrate was distilled
|
Type
|
CUSTOM
|
Details
|
to remove all solvents
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(CC(CO)CC(F)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 g | |
YIELD: PERCENTYIELD | 41% | |
YIELD: CALCULATEDPERCENTYIELD | 40.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |